![molecular formula C5H5N5 B3326263 1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine CAS No. 24481-60-5](/img/structure/B3326263.png)

1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine

Übersicht

Beschreibung

1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine belongs to the class of triazolopyridine . It has a molecular formula of C5H4N4 and a molecular weight of 120.1121 . It reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .

Synthesis Analysis

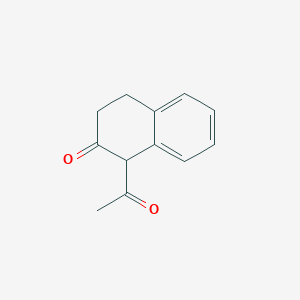

The synthesis of this compound and its derivatives has been reported in various studies . For instance, it has been synthesized by one-pot four-component reaction of Meldrum’s acid, substituted aryl azides, 4-(prop-2-yn-1-yloxy)aryl aldehyde and 3-methyl-1-phenyl-1H-pyrazol-5-amine using L-proline as a basic organocatalyst .Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C5H4N4/c1-2-4-5(6-3-1)8-9-7-4/h1-3H, (H,6,7,8,9) .Chemical Reactions Analysis

This compound reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers . More research is needed to fully understand the chemical reactions involving this compound.Physical and Chemical Properties Analysis

This compound has a molecular weight of 120.1121 . Its physical and chemical properties have not been fully characterized and more research is needed in this area.Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Derivatives

1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine is utilized in the synthesis of various heterocyclic derivatives. For instance, it is involved in the facile and efficient synthesis of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives via cyanoacetylation reactions (Ibrahim et al., 2011).

Density Functional Theory Studies

Density Functional Theory (DFT) studies have been conducted on derivatives of this compound. These studies are important for understanding the regioselectivity of the ring closure in the synthesis of novel heterocyclic systems (Mozafari et al., 2016).

Molecular Structure and Vibrational Dynamics

The molecular structure and vibrational dynamics of this compound have been explored using DFT. This research aids in determining the stability of the structure and the influence of substitutions on the molecule (Lorenc et al., 2007).

Synthetic Potential in Triazolo-Annulated Systems

This compound demonstrates significant synthetic potential for constructing triazolo-annulated systems, such as pyridines, azines, and azepines. This has implications in both synthetic and biomedical research (Syrota et al., 2022).

Wirkmechanismus

Target of Action

1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine belongs to the class of triazolopyridine

Mode of Action

It’s known that it reacts with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing eu ii centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .

Biochemical Pathways

The interaction with europium suggests potential involvement in metal-ion mediated biochemical processes .

Pharmacokinetics

The compound’s molecular weight (1201121) and its solubility in pyridine suggest potential for good bioavailability .

Result of Action

Its interaction with europium suggests potential for influencing metal-ion mediated cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, solvothermal conditions in pyridine are necessary for its reaction with europium . Other factors such as pH, temperature, and presence of other ions could also potentially influence its action.

Biochemische Analyse

Biochemical Properties

1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine plays a role in biochemical reactions, particularly in the formation of complex compounds . It interacts with various biomolecules, such as europium, under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with other molecules. For instance, it reacts with europium to form a complex structure . This interaction could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Eigenschaften

IUPAC Name |

2H-triazolo[4,5-c]pyridin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-1-3-4(2-7-5)9-10-8-3/h1-2H,(H2,6,7)(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKXUIWCZRRIFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC2=NNN=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704607 | |

| Record name | 2H-[1,2,3]Triazolo[4,5-c]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24481-60-5 | |

| Record name | 2H-[1,2,3]Triazolo[4,5-c]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid](/img/structure/B3326190.png)

![(4AS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B3326194.png)

![3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one](/img/structure/B3326201.png)

![N'1-[5-Chloro-1-(4-Methylphenyl)-6-Oxo-1,6-Dihydropyridazin-4-Yl]-N'1,2,2-Trimethyl-3-Chloropropanohydrazide](/img/structure/B3326265.png)

ammonium iodide](/img/structure/B3326269.png)